3-Bromobenzo[b]thiophene-6-carbonitrile
Description
3-Bromobenzo[b]thiophene-6-carbonitrile (C₉H₄BrNS) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 3 and a cyano group at position 5. This compound is synthesized via bromination of benzo[b]thiophene-6-carbonitrile using N-bromosuccinimide (NBS) in chloroform and acetic acid, yielding a 53% isolated product as an off-white solid . Its structural identity is confirmed by GC-MS (m/z 238) and NMR spectroscopy .
The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing polyfunctionalized benzo[b]thiophenes. For example, it undergoes nitration to form 3-bromo-2-nitrobenzo[b]thiophene-6-carbonitrile, which is further functionalized via coupling with amines or catalytic hydrogenation . Its stability under palladium-catalyzed reactions enables sequential arylations, making it valuable for synthesizing 2,3-diarylated benzo[b]thiophenes .
Properties
Molecular Formula |
C9H4BrNS |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-bromo-1-benzothiophene-6-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5H |
InChI Key |
DYQKWKIBOKSESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The physicochemical and biological properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group at C6 in 3-bromo-BT-6-CN enhances electrophilic substitution reactivity at C2 and C3, enabling sequential functionalization . In contrast, 3-chloro-BT lacks a cyano group, relying solely on halogen-directed reactivity .
- Bioactivity : 3-Halo-BT derivatives (e.g., 3-chloro and 3-bromo) exhibit potent antibacterial activity due to halogen-mediated membrane disruption. However, 3-bromo-BT-6-CN’s bioactivity remains underexplored .
- Synthetic Utility: 3-Bromo-BT-6-CN’s bromine atom is retained during Pd-catalyzed 2-arylation, enabling modular synthesis of diarylated products. This contrasts with 2-amino-6-chloro-BT-3-CN, where the amino group limits further derivatization .
Physicochemical Properties
- Solubility: The cyano group in 3-bromo-BT-6-CN improves solubility in polar aprotic solvents (e.g., DMF, DCM), facilitating catalytic reactions .
Reactivity and Functionalization
- Pd-Catalyzed Reactions : 3-Bromo-BT-6-CN undergoes direct 2-arylation with aryl bromides at 80–120°C (0.5 mol% Pd catalyst), retaining the C3 bromine for subsequent cross-coupling .
- Nitration and Reduction: The nitro derivative (3-bromo-2-nitro-BT-6-CN) is reduced to an amine using Zn/NH₄Cl, enabling access to aminothiophene pharmacophores .
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